molecular formula C11H9Cl2NO B11871975 2,5-Dichloro-6-methoxy-4-methylquinoline

2,5-Dichloro-6-methoxy-4-methylquinoline

Cat. No.: B11871975
M. Wt: 242.10 g/mol
InChI Key: JEHPJMVYFZPTHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-methoxy-4-methylquinoline typically involves the chlorination and methoxylation of a quinoline derivative. One common method includes the Friedel-Crafts acylation followed by chlorination and methoxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2,5-Dichloro-6-methoxy-4-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-6-methoxyquinoline
  • 2,5-Dichloro-4-methylquinoline
  • 6-Methoxy-4-methylquinoline

Uniqueness

2,5-Dichloro-6-methoxy-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2,5-dichloro-6-methoxy-4-methylquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-5-9(12)14-7-3-4-8(15-2)11(13)10(6)7/h3-5H,1-2H3

InChI Key

JEHPJMVYFZPTHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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